molecular formula C10H17NO3Si B13529728 rac-trimethylsilyl(1R,3S)-3-isocyanatocyclopentane-1-carboxylate,cis

rac-trimethylsilyl(1R,3S)-3-isocyanatocyclopentane-1-carboxylate,cis

Cat. No.: B13529728
M. Wt: 227.33 g/mol
InChI Key: YJFHJWCRHMEHGX-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-trimethylsilyl(1R,3S)-3-isocyanatocyclopentane-1-carboxylate,cis is a chemical compound with the molecular formula C10H17NO3Si. It is known for its unique structure, which includes a trimethylsilyl group and an isocyanate functional group attached to a cyclopentane ring. This compound is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

The synthesis of rac-trimethylsilyl(1R,3S)-3-isocyanatocyclopentane-1-carboxylate,cis typically involves the reaction of cyclopentane derivatives with trimethylsilyl reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or platinum complexes. Industrial production methods may involve large-scale reactions in specialized reactors to ensure high yield and purity .

Chemical Reactions Analysis

rac-trimethylsilyl(1R,3S)-3-isocyanatocyclopentane-1-carboxylate,cis undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The isocyanate group can undergo nucleophilic substitution reactions with amines or alcohols, forming ureas or carbamates.

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

rac-trimethylsilyl(1R,3S)-3-isocyanatocyclopentane-1-carboxylate,cis is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of rac-trimethylsilyl(1R,3S)-3-isocyanatocyclopentane-1-carboxylate,cis involves its reactivity with various nucleophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic centers in other molecules. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

rac-trimethylsilyl(1R,3S)-3-isocyanatocyclopentane-1-carboxylate,cis can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups and its stability, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H17NO3Si

Molecular Weight

227.33 g/mol

IUPAC Name

trimethylsilyl (1R,3S)-3-isocyanatocyclopentane-1-carboxylate

InChI

InChI=1S/C10H17NO3Si/c1-15(2,3)14-10(13)8-4-5-9(6-8)11-7-12/h8-9H,4-6H2,1-3H3/t8-,9+/m1/s1

InChI Key

YJFHJWCRHMEHGX-BDAKNGLRSA-N

Isomeric SMILES

C[Si](C)(C)OC(=O)[C@@H]1CC[C@@H](C1)N=C=O

Canonical SMILES

C[Si](C)(C)OC(=O)C1CCC(C1)N=C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.